Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate
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Overview
Description
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a complex organic compound that features a benzofuran and chromone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran moiety and have similar chemical properties.
Chromone derivatives: These compounds contain the chromone structure and exhibit comparable reactivity.
Uniqueness
Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is unique due to the combination of benzofuran and chromone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
: Springer : Benchchem : RSC
Properties
IUPAC Name |
propan-2-yl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-13(2)26-22(24)12-25-15-7-8-19-16(10-15)17(11-21(23)28-19)20-9-14-5-3-4-6-18(14)27-20/h3-11,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFROTNYYWFJNJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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